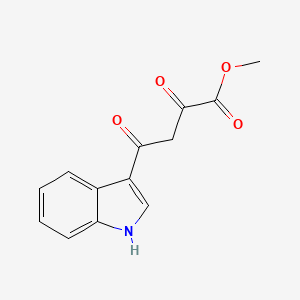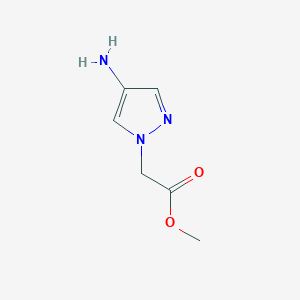![molecular formula C19H26N2O B3023210 N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine CAS No. 1119453-02-9](/img/structure/B3023210.png)
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine
Vue d'ensemble
Description
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine is a complex organic compound with a molecular formula of C19H26N2O This compound features a quinoline derivative structure, which is a significant class of heterocyclic aromatic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions ensures consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the furan ring .
Applications De Recherche Scientifique
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infections.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Mécanisme D'action
The mechanism by which N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine exerts its effects involves interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the furan ring may interact with enzymes, altering their activity and leading to various biological effects . The pathways involved often include modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with significant biological activity and applications in medicinal chemistry.
Quinoline: A simpler analog that serves as a building block for more complex derivatives with diverse applications.
Uniqueness
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine is unique due to the combination of quinoline and furan moieties in its structure. This dual functionality provides a versatile platform for chemical modifications and enhances its potential in various applications .
Propriétés
IUPAC Name |
1-(1-butyl-3,4-dihydro-2H-quinolin-6-yl)-N-(furan-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-2-3-10-21-11-4-6-17-13-16(8-9-19(17)21)14-20-15-18-7-5-12-22-18/h5,7-9,12-13,20H,2-4,6,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTHSBGPWPHUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC2=C1C=CC(=C2)CNCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156942 | |
| Record name | 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-02-9 | |
| Record name | 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)



![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3023136.png)
![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3023137.png)
![7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023138.png)






